![molecular formula C9H8ClN3O2 B8113367 (6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate](/img/structure/B8113367.png)
(6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate
Overview
Description
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 6-chloropyridazin-3-amine and an appropriate acyl chloride.
Formation of Imidazo[1,2-b]pyridazine Core: The starting materials undergo cyclization reactions to form the imidazo[1,2-b]pyridazine core.
Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride to introduce the methyl acetate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1. Kinase Inhibition
Recent studies have identified (6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate as a promising candidate for inhibiting various kinases, particularly TAK1 (TGF-beta activated kinase 1). In vitro assays demonstrated that modifications at the C6 position enhance the compound's inhibitory potency against TAK1, which plays a crucial role in inflammatory responses and cancer cell survival. For instance, a study indicated that certain derivatives exhibited over 50% inhibition at concentrations as low as 20 nM, suggesting strong potential for therapeutic applications in cancer treatment .
2. Antimicrobial Properties
The compound has also been explored for its antimicrobial effects. Research involving imidazo[1,2-b]pyridazine derivatives has shown activity against various pathogens, including those responsible for gastrointestinal infections. The structure-activity relationship (SAR) studies have revealed that modifications to the imidazo ring can significantly impact antimicrobial efficacy .
Case Studies and Research Findings
Potential Therapeutic Applications
1. Cancer Therapy
Due to its ability to inhibit key kinases involved in cancer progression, this compound is being investigated as a potential therapeutic agent for various cancers. The inhibition of TAK1 may help in reducing tumor growth and improving patient outcomes by sensitizing cancer cells to chemotherapy.
2. Infectious Diseases
The compound's antimicrobial properties suggest its utility in treating infections caused by resistant strains of bacteria and protozoa. Ongoing research aims to optimize its structure to enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism by which (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyridazine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Other chlorinated heterocycles: Compounds with similar chlorinated heterocyclic structures may exhibit different biological activities and properties.
Biological Activity
(6-Chloroimidazo[1,2-b]Pyridazin-3-yl)Methyl Acetate, with CAS number 675580-55-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tabular form.
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 225.63 g/mol
- Structural Features : The compound contains a chloroimidazo[1,2-b]pyridazine scaffold, which is known for its biological activity against various targets including kinases.
The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Kinases are crucial in various cellular processes including cell division and signal transduction. The inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Key Findings from Research Studies
- Inhibition of Kinases : Several studies have demonstrated that imidazo[1,2-b]pyridazine derivatives exhibit potent inhibitory activity against various kinases. For instance, one study identified that compounds related to this scaffold showed IC₅₀ values in the nanomolar range against CLK and DYRK kinases, indicating strong inhibitory potential .
- Cytotoxicity Assessment : In vitro studies using human neuroblastoma cell lines (SH-SY5Y) reported that this compound did not exhibit significant cytotoxicity at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .
- Structure-Activity Relationship (SAR) : The SAR studies indicated that modifications at the C-3 position of the imidazo[1,2-b]pyridazine scaffold could enhance kinase inhibition potency. For example, compounds with specific substitutions showed improved activity against CLK1 and DYRK1A .
Data Table: Biological Activity Overview
Activity | Target Kinase | IC₅₀ (nM) | Cytotoxicity (µM) | Reference |
---|---|---|---|---|
CLK1 Inhibition | CLK1 | 86 | >10 | |
DYRK1A Inhibition | DYRK1A | 33 | >10 | |
PfCLK1 Inhibition | PfCLK1 | 78 | >10 | |
General Cytotoxicity | SH-SY5Y | N/A | No cytotoxicity |
Case Study 1: Neurodegenerative Disease Treatment
Research has indicated that compounds with the imidazo[1,2-b]pyridazine structure may have therapeutic potential in treating neurodegenerative diseases by inhibiting specific kinases involved in neuronal signaling pathways. The low cytotoxicity observed in cell line studies supports their further development as neuroprotective agents .
Case Study 2: Cancer Therapy
The compound's ability to inhibit kinases such as CLK and DYRK has implications for cancer therapy, particularly in targeting pathways involved in tumor growth and proliferation. The development of derivatives with enhanced potency could lead to new treatments for cancers characterized by aberrant kinase activity .
Properties
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-6(14)15-5-7-4-11-9-3-2-8(10)12-13(7)9/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBWLGANSUSVFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CN=C2N1N=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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